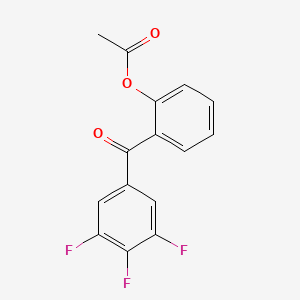

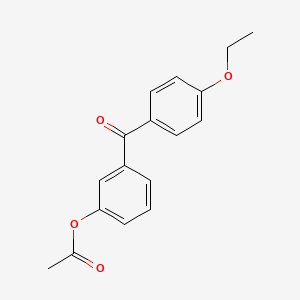

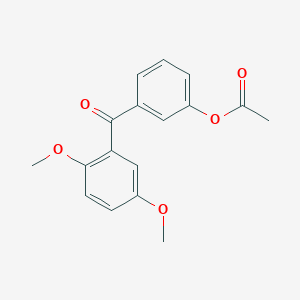

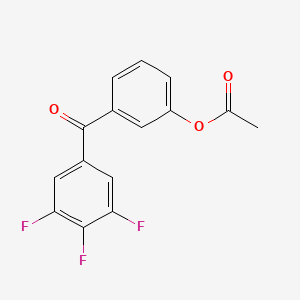

3-Iodo-3'-methylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-3'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder, which is widely used in scientific research due to its unique properties. This compound has several applications in the field of pharmaceuticals, cosmetics, and materials science.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

- Field : Nanomaterials and Optoelectronics .

- Application Summary : Benzophenone-based derivatives are used in OLEDs due to their potential applications in flat-panel displays and solid-state lighting technologies . They offer advantages over their inorganic counterparts, facilitating the creation of customizable and contoured lighting panels .

- Methods of Application : The benzophenone core is used as a fragment for the synthesis of organic semiconductors . It also functions as a classical phosphor with high intersystem crossing efficiency .

- Results : Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV . Regarding photoluminescence quantum yield, materials with this metric measured demonstrated 15–24.4% quantum yield from film (Φ PL film) and 3–15.3% quantum yield from solution (Φ PL sol) .

Glucose Electrooxidation

- Field : Electrochemistry .

- Application Summary : The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene has been synthesized as an anode catalyst using the Sonogashira coupling reaction and the electrophilic cyclization reaction . The glucose electro-oxidation performance of these catalysts has been investigated .

- Methods of Application : Electrochemical methods such as cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS) in 1 M KOH + 1 M C6H12O6 solution have been used .

- Results : When Pd metal is electrochemically deposited on the organic catalyst to increase the electrocatalytic activities, the Pd@4A catalyst exhibits the highest catalytic activity with 0.527 mA/cm2 current density .

Photoinitiators in UV-curing Systems

- Field : Polymer Chemistry .

- Application Summary : Benzophenone derivatives are commonly used as photoinitiators in UV-curing systems . They absorb UV light and generate free radicals, which initiate the polymerization process .

- Methods of Application : The benzophenone derivative is mixed with the monomer or oligomer. Upon exposure to UV light, the benzophenone derivative absorbs the light and undergoes intersystem crossing to the triplet state, where it can interact with a co-initiator to produce free radicals .

- Results : The use of benzophenone derivatives as photoinitiators in UV-curing systems has been shown to improve the speed of curing, the hardness of the cured material, and the material’s resistance to chemicals and abrasion .

Organic Synthesis

- Field : Organic Chemistry .

- Application Summary : Benzophenone derivatives are used as building blocks in organic synthesis . They can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .

- Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the benzophenone derivative would be reacted with a Grignard reagent in an ether solvent .

- Results : The use of benzophenone derivatives in organic synthesis allows for the creation of a wide variety of complex organic molecules .

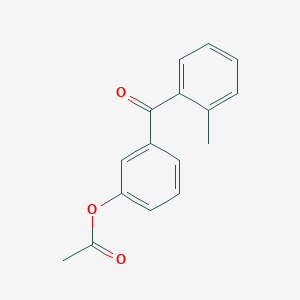

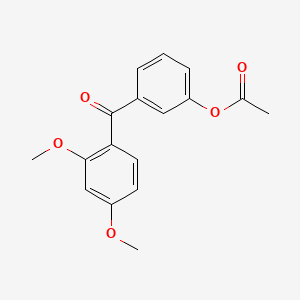

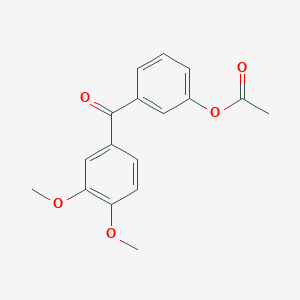

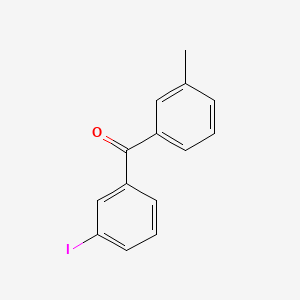

4-Iodo-3’-methylbenzophenone

- Field : Organic Synthesis .

- Application Summary : This compound is used as a building block in organic synthesis . It can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .

- Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the compound would be reacted with a Grignard reagent in an ether solvent .

- Results : The use of this compound in organic synthesis allows for the creation of a wide variety of complex organic molecules .

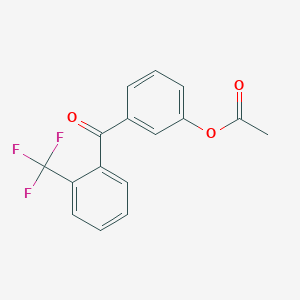

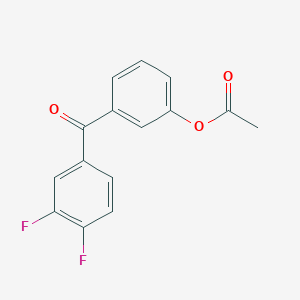

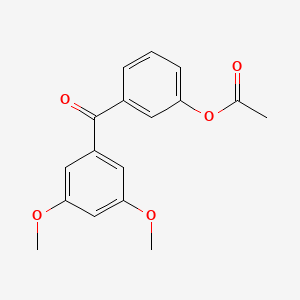

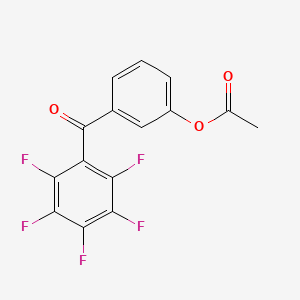

3’-Fluoro-3-iodo-4’-methylbenzophenone

- Field : Organic Synthesis .

- Application Summary : This compound is also used as a building block in organic synthesis . It can undergo various reactions, including Grignard reactions, Friedel-Crafts acylations, and reductions .

- Methods of Application : The specific method of application depends on the reaction. For example, in a Grignard reaction, the compound would be reacted with a Grignard reagent in an ether solvent .

- Results : The use of this compound in organic synthesis allows for the creation of a wide variety of complex organic molecules .

Propriétés

IUPAC Name |

(3-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJZTERJPKIVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281543 |

Source

|

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-3'-methylbenzophenone | |

CAS RN |

951887-36-8 |

Source

|

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.